Cas no 92-94-4 (4-phenyl-1,1'-biphenyl)

4-phenyl-1,1'-biphenyl structure
4-phenyl-1,1'-biphenyl structure
Nombre del producto:4-phenyl-1,1'-biphenyl
Número CAS:92-94-4
MF:C18H14
Megavatios:230.303764820099
MDL:MFCD00003061
CID:34677
PubChem ID:253660907

4-phenyl-1,1'-biphenyl Propiedades químicas y físicas

Nombre e identificación

    • p-Terphenyl
    • 1,4-Diphenylbenzene
    • 1,1':4',1''-Terphenyl
    • 4-Phenylbiphenyl
    • p-Terphenyl (purified by sublimation)
    • p-Terphenyl Solution
    • [1,1',4',1'']terphenyl
    • 1,1',4',1''-tertphenyl
    • 1,4-Dinitrobenzene
    • 4-(2-methyl-2-propylsulfanyl)phenol
    • 4-tert-butyl-thiophenol
    • para-t-butyl-thiophenol
    • para-terphenyl
    • Phenol,4-[(1,1-dimethylethyl)thio]
    • p-tert-butylthiophenol
    • tert-butyl 4-hydroxyphenyl sulfide
    • PTP
    • 1,4-Diphenylbenzene (purified by sublimation)
    • PT
    • p-Terphenyl (8CI)
    • 1,1′-Biphenyl, 4-phenyl-
    • 4-Phenyl-1,1′-biphenyl
    • NSC 6810
    • p-Diphenylbenzene
    • p-Phenylene trimer
    • p-Triphenyl
    • PPP
    • Santowax P
    • T 3203
    • TP
    • TP (scintillator)
    • p-Terphenyl, analytical standard
    • 1ST001314
    • 1,1'':4'',1''''-Terphenyl
    • T-3203
    • Tannin from pyrogallol
    • PPP (scintillator)
    • p-Terphenyl Solution in Acetone, 1000mug/mL
    • CHEBI:52242
    • 1ST001314-1000
    • F0486-1779
    • AS-12803
    • T0020
    • GWP218ZY6F
    • AB-131/40897106
    • TERPHENYL
    • DTXSID6029121
    • Tox21_202759
    • BDBM50260180
    • AKOS005111366
    • EN300-21317
    • D92686
    • InChI=1/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14
    • AI3-00847
    • NSC6810
    • DTXCID907888
    • MFCD00003061
    • 4-Phenyldiphenyl
    • 1,1'-Biphenyl, 4-phenyl-
    • W-100265
    • CS-W014689
    • CHEMBL491582
    • CAS-92-94-4
    • AC-18695
    • TANNIN PYROGALLOL
    • NCGC00260306-01
    • triphenyl-
    • 92-94-4
    • NCGC00164113-01
    • TERPHENYL, P-
    • WLN: RR DR
    • DB-038209
    • p-Terphenyl, >=99.5% (HPLC)
    • CCRIS 1657
    • HSDB 5280
    • UNII-GWP218ZY6F
    • EINECS 202-205-2
    • NS00003485
    • NSC-6810
    • Z104495322
    • p-Terphenyl suitable for scintillation
    • 1,1':4',1'-Terphenyl
    • Biphenyl, 4-phenyl-
    • Pyrogallol tannin
    • p-Terphenyl, suitable for scintillation, >=98.5% (HPLC)
    • 4-phenyl-1,1'-biphenyl
    • Q20965188
    • STL069547
    • T3263
    • MDL: MFCD00003061
    • Renchi: 1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H
    • Clave inchi: XJKSTNDFUHDPQJ-UHFFFAOYSA-N
    • Sonrisas: C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1
    • Brn: 1908447

Atributos calculados

  • Calidad precisa: 230.10955g/mol
  • Carga superficial: 0
  • XLogP3: 5.6
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 230.10955g/mol
  • Masa isotópica única: 230.10955g/mol
  • Superficie del Polo topológico: 0Ų
  • Recuento de átomos pesados: 18
  • Complejidad: 198
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Ionization Potential: 7.78
  • Potencial de ionización: 7.78
  • Color / forma: White scaly crystals
  • Denso: 1.23
  • Punto de fusión: 212.0 to 216.0 deg-C
  • Punto de ebullición: 389 °C(lit.)
  • Punto de inflamación: Fahrenheit: 404.6 ° f
    Celsius: 207 ° c
  • índice de refracción: 1.5500 (estimate)
  • Coeficiente de distribución del agua: Almost insoluble
  • Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • Logp: 5.02060
  • Lambda Max: 276(Cyclohexane)(lit.)
  • Disolución: It is soluble in hot benzene, slightly soluble in ether and carbon disulfide, and extremely insoluble in ethanol and acetic acid.

4-phenyl-1,1'-biphenyl Información de Seguridad

  • Símbolo: GHS07 GHS09
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335-H400
  • Declaración de advertencia: P261-P273-P305 + P351 + P338
  • Número de transporte de mercancías peligrosas:UN 3077 9/PG 3
  • Wgk Alemania:2
  • Código de categoría de peligro: 36/37/38-50/53
  • Instrucciones de Seguridad: S26-S37-S61-S60
  • Rtecs:WZ6475000
  • Señalización de mercancías peligrosas: Xi
  • Categoría de embalaje:II; III
  • Período de Seguridad:4.1
  • Términos de riesgo:R36/37/38
  • TSCA:Yes
  • Condiciones de almacenamiento:Store at room temperature

4-phenyl-1,1'-biphenyl Datos Aduaneros

  • Código HS:2902909090
  • Datos Aduaneros:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

4-phenyl-1,1'-biphenyl PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-21317-0.1g
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92-94-4 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-21317-10.0g
1,4-diphenylbenzene
92-94-4 95.0%
10.0g
$32.0 2025-03-21
eNovation Chemicals LLC
D634848-1kg
p-Terphenyl
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$300 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046889-100g
1,1':4',1''-Terphenyl
92-94-4 98%
100g
¥204.00 2024-04-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P819028-500g
92-94-4 99%
500g
¥1,088.00 2022-09-28
TRC
T116680-25g
p-Terphenyl
92-94-4
25g
$ 98.00 2023-09-06
Life Chemicals
F0486-1779-2μmol
4-phenyl-1,1'-biphenyl
92-94-4 90%+
2μmol
$57.0 2023-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3263-5G
p-Terphenyl (purified by sublimation)
92-94-4 >99.5%(GC)
5g
¥490.00 2024-04-15
Life Chemicals
F0486-1779-30mg
4-phenyl-1,1'-biphenyl
92-94-4 90%+
30mg
$119.0 2023-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T283A-100g
4-phenyl-1,1'-biphenyl
92-94-4 99%
100g
¥203.0 2022-05-30

4-phenyl-1,1'-biphenyl Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate ,  Tetrabutylammonium hydrogen sulfate Solvents: Chloroform
Referencia
Generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation by cerium(IV) catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene and its reluctance to undergo Cope rearrangement
Adam, Waldemar; Grabowski, Sven; Miranda, Miguel A.; Ruebenacker, Martin, Journal of the Chemical Society, 1988, (2), 142-3

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 ,  Palladium trifluoroacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Carbon dioxide ;  18 h, 110 bar, 120 °C
Referencia
The Suzuki-Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide
Kuchurov, Ilya V.; Vasil'ev, Andrei A.; Zlotin, Sergei G., Mendeleev Communications, 2010, 20(3), 140-142

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate ,  Potassium fluoride Catalysts: Disodium tetrachloropalladate Solvents: Dimethyl sulfoxide ,  Water ;  55 h, rt → 80 °C; 18 h, 80 °C; 80 °C → rt
Referencia
Homogeneous catalysts supported on soluble polymers: biphasic Suzuki-Miyaura coupling of aryl chlorides using phase-tagged palladium-phosphine catalysts
An der Heiden, Markus; Plenio, Herbert, Chemistry - A European Journal, 2004, 10(7), 1789-1797

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  6 h, 60 °C
Referencia
Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Micksch, Maik; Tenne, Mario; Strassner, Thomas, Organometallics, 2014, 33(15), 3966-3976

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: [1,1′-Binaphthalene]-4,4′-diamine (complexes with palladium dichloride) ,  Palladium chloride (complexes with naphthidine) Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ;  5 min, rt
1.3 5 h, 80 °C
Referencia
Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactions
Desmarets, Christophe; Omar-Amrani, Rafik; Walcarius, Alain; Lambert, Jacques; Champagne, Benoit; et al, Tetrahedron, 2008, 64(2), 372-381

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  2 h, 90 °C
Referencia
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Copper Solvents: Dimethylformamide
1.2 -
Referencia
Copper-Catalyzed Suzuki Cross-Coupling Using Mixed Nanocluster Catalysts
Thathagar, Mehul B.; Beckers, Jurriaan; Rothenberg, Gadi, Journal of the American Chemical Society, 2002, 124(40), 11858-11859

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Referencia
PdCl2(SEt2)2 and Pd(OAc)2: simple and efficient catalyst precursors for the Suzuki cross-coupling reaction
Zim, Danilo; Monteiro, Adriano L.; Dupont, Jairton, Tetrahedron Letters, 2000, 41(43), 8199-8202

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: [9-(Amino-κN)-2,3,5,6,14,15-hexafluoro-9,10-dihydro-9,10[1′,2′]-benzenoanthracen… Solvents: Isopropanol ;  2 h, 80 °C
Referencia
Triptycene ring metal palladium compound and use thereof
, China, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol ,  1,4-Dioxane ,  Water ;  25 °C; 0.5 h, 25 °C → 100 °C
1.2 Reagents: Water ;  100 °C; 100 °C → rt
Referencia
The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance
Bolliger, Jeanne L.; Frech, Christian M., Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referencia
Efficient synthesis of substituted terphenyls by Suzuki coupling reaction
Chaumeil, Helene; Le Drian, Claude; Defoin, Albert, Synthesis, 2002, (6), 757-760

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Chitosan, N-2-propyn-1-yl (propargylated-chitosan functionalized iron oxide supported; post-treated with Pd(OAc)2) Solvents: Ethanol ,  Water ;  2 h, 80 °C
Referencia
Triazole framework: a strategic structure for C-H···X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon-carbon bond formation
Mohammadsaleh, Fatemeh; Jahromi, Maryam Dehdashti; Hajipour, Abdol Reza; Hosseini, Seyed Mostafa; Niknam, Khodabakhsh, RSC Advances, 2021, 11(34), 20812-20823

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 80 °C
Referencia
Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformations
Wang, Xinbo; Min, Shixiong; Das, Swapan K.; Fan, Wei; Huang, Kuo-Wei; et al, Journal of Catalysis, 2017, 355, 101-109

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
Referencia
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Silica ,  N4-[3-(Triethoxysilyl)propyl]-2,4,6-pyrimidinetriamine (palladium complexes) Solvents: Ethanol ,  Water ;  15 min, 100 °C
Referencia
The synthesis of SBA-Pr-3AP@Pd and its application as a highly dynamic, eco-friendly heterogeneous catalyst for Suzuki-Miyaura cross-coupling reaction
Mohajer, Fatemeh ; Mohammadi Ziarani, Ghodsi; Badiei, Alireza, Research on Chemical Intermediates, 2020, 46(11), 4909-4922

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Graphene Solvents: Dimethylformamide ,  Water ;  6 min, 90 °C
Referencia
3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactions
Zhang, Sai; Shen, Xuetao; Zheng, Zhiping; Ma, Yuanyuan; Qu, Yongquan, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(19), 10504-10511

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  10 min; 3 min, 80 °C
1.2 Solvents: Ethanol ;  30 min, 80 °C
Referencia
Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst
Li, Bowen ; Zeng, Hua Chun, ACS Applied Materials & Interfaces, 2020, 12(30), 33827-33837

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Referencia
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; Dam, Gourab K.; Samanta, Partha ; Fajal, Sahel ; Dutta, Subhajit ; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ;  3 h, reflux
Referencia
Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolines
Nandhini, Sundar ; Dharani, Sivadasan ; Elamathi, Chennakrishnan ; Dallemer, Frederic ; Prabhakaran, Rathinasabapathi, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Tetrahydrofuran ;  rt; 16 h, 80 °C
Referencia
Aryl Fluoride Activation through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study
Wu, Chen ; McCollom, Samuel P.; Zheng, Zhipeng; Zhang, Jiadi; Sha, Sheng-Chun; et al, ACS Catalysis, 2020, 10(14), 7934-7944

4-phenyl-1,1'-biphenyl Raw materials

4-phenyl-1,1'-biphenyl Preparation Products

4-phenyl-1,1'-biphenyl Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:92-94-4)p-Terphenyl
Número de pedido:1649053
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:00
Precio ($):discuss personally

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